molecular formula C7H6ClF4NO B1469513 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride CAS No. 1386459-74-0

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride

Cat. No. B1469513
Key on ui cas rn: 1386459-74-0
M. Wt: 231.57 g/mol
InChI Key: KAUSOWDERLAWHS-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a mixture of benzhydrylidene-(2-fluoro-3-trifluoromethoxy-phenyl)-amine (7.5 g, 20 mmol) in Et2O (40 mL) was added 3N aqueous HCl (10 mL). The reaction mixture was stirred for 4 h at RT, followed by addition of water. The aqueous layer was extracted with Et2O (2×10 mL), the combined organic layers were washed with brine and then dried over MgSO4. After removal of solvent in vacuo, the residue was purified by preparative HPLC (stationary phase: Gimini 300×50 mm, particle size 10 μm; solvent: A H2O+BCH3CN, pressure: 60-70 bar). The product was extracted with Et2O as the free base from the combined fractions. HCl gas was bubbled through the organic phase, and the solvent was removed under vacuum to afford the title compound. Recrystallisation from EtOH/diisopropylether gave a white solid. 1H NMR (D2O, 400 MHz): δ 7.40-7.35 (m, 1H, ArH), 7.32-7.27 (m, 1H, ArH), 7.27-7.19 (m, 1H, ArH). HRMS: 196.03801 [M]+ (calcd. 196.03800 for C7H5F4NO); Anal. Calcd. for C7H5F4NO: C, 36.31; H, 2.61; N, 6.05; Cl, 15.31; F, 32.82. Found: C, 35.78; H, 2.63; N, 6.14; Cl, 15.69; F, 31.99.
Name
benzhydrylidene-(2-fluoro-3-trifluoromethoxy-phenyl)-amine
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=[N:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:21][C:22]([F:25])([F:24])[F:23])[C:16]=1[F:26])(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:27].O>CCOCC>[ClH:27].[F:26][C:16]1[C:17]([O:21][C:22]([F:23])([F:24])[F:25])=[CH:18][CH:19]=[CH:20][C:15]=1[NH2:14] |f:4.5|

Inputs

Step One
Name
benzhydrylidene-(2-fluoro-3-trifluoromethoxy-phenyl)-amine
Quantity
7.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC1=C(C(=CC=C1)OC(F)(F)F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (2×10 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC (stationary phase
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with Et2O as the free base from the combined fractions
CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled through the organic phase
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.FC1=C(N)C=CC=C1OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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